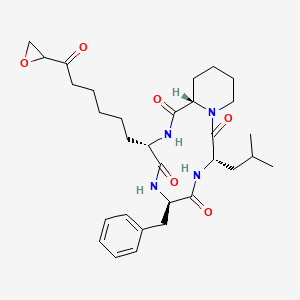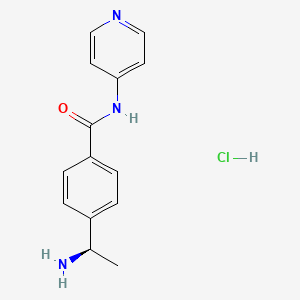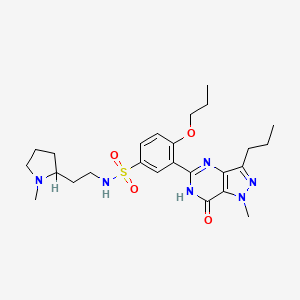
Udenafil
Vue d'ensemble
Description
Udenafil is a potent novel phosphodiesterase-5 inhibitor . It is marketed under the trade name Zydena and is used to treat erectile dysfunction . It has been approved in South Korea and is not yet approved for use in the U.S., E.U., or Canada .
Molecular Structure Analysis
This compound has a molecular formula of C25H36N6O4S . Its molecular weight is 516.7 g/mol . The detailed molecular structure can be found in various scientific databases .Chemical Reactions Analysis
This compound inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis . This inhibition enhances erectile function by increasing the amount of cGMP .Physical And Chemical Properties Analysis
This compound is an off-white solid with a melting point of 157-159°C . It has a molecular weight of 516.7 g/mol .Applications De Recherche Scientifique
Traitement de la dysfonction érectile
L'udénafil est un inhibiteur sélectif puissant de la phosphodiestérase de type 5 (PDE5) nouvellement développé pour le traitement de la dysfonction érectile (DE) . Il s'est avéré efficace dans le traitement de la DE jusqu'à 12 heures après la prise . Cette durée d'efficacité pourrait permettre une flexibilité et de la spontanéité dans la vie sexuelle des patients .
Longue durée d'action
L'udénafil possède des propriétés cliniques à la fois d'apparition relativement rapide et de longue durée d'action en raison de son profil pharmacocinétique . Cela offre une option de traitement supplémentaire pour les hommes atteints de DE afin de mieux répondre aux besoins individuels .
Efficacité à large spectre
Il existe des preuves positives que l'udénafil est efficace et bien toléré dans le traitement de la DE à large spectre . Cela signifie qu'il peut être utilisé pour traiter la DE chez les hommes de différents âges, états de santé et degrés de gravité de la DE .
Sécurité et tolérance
L'udénafil s'est avéré sûr et bien toléré . La fréquence des événements indésirables était relativement faible, ce qui indique que l'udénafil est sûr et bien toléré .
Amélioration de la qualité de vie
L'efficacité de l'udénafil dans le traitement de la DE peut conduire à une amélioration de la qualité de vie des patients. Le succès du traitement de la DE peut améliorer l'estime de soi, la confiance en soi et les relations d'un patient .
Potentiel pour la recherche future
Compte tenu de son efficacité et de son profil de sécurité, l'udénafil a le potentiel pour des recherches futures dans d'autres domaines de la dysfonction sexuelle. Cependant, des recherches supplémentaires sont nécessaires pour explorer ces applications potentielles .
Mécanisme D'action
Target of Action
Udenafil’s primary target is phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis . The inhibition of PDE5 is crucial in the treatment of erectile dysfunction (ED).
Mode of Action
This compound works by inhibiting its primary target, PDE5 . This inhibition prevents the degradation of cGMP in the corpus cavernosum . During sexual stimulation, the increased penile blood flow caused by the relaxation of penile arteries and corpus cavernosal smooth muscle leads to an erection. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells .
Biochemical Pathways
The action of this compound primarily affects the cyclic nucleotide signaling pathway . This pathway mediates the smooth muscle-relaxing effects of nitric oxide, which is necessary for normal erectile function . By inhibiting PDE5, this compound prevents the breakdown of cGMP, leading to an increase in cGMP levels. This, in turn, leads to relaxation of the smooth muscle cells in the corpus cavernosum, promoting increased blood flow to the penis and facilitating an erection .
Pharmacokinetics
This compound is rapidly absorbed, reaching peak plasma concentrations at 0.8–1.3 hours, then declining mono-exponentially with a terminal half-life of 7.3–12.1 hours . This pharmacokinetic profile gives this compound the unique properties of both relatively rapid onset and long duration of action . Therefore, this compound can be used both on-demand and once-daily for the treatment of ED .
Result of Action
The molecular and cellular effects of this compound’s action result in the relaxation of vascular smooth muscle cells and vasodilation of the pulmonary vascular bed . This leads to increased blood flow to the penis, promoting an erection . In addition, this compound has been shown to increase the apoptosis of vascular endothelial cells and vascular smooth muscle cells in a concentration-dependent manner .
Safety and Hazards
Orientations Futures
Udenafil is currently being investigated for use in the treatment of single ventricle heart disease . The FDA has provided a clear path forward for the approval of this compound for this use . More studies are needed in patients of other ethnicities and with comorbid conditions such as diabetes mellitus, hypertension, and benign prostate hyperplasia .
Propriétés
IUPAC Name |
3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYFNEFQTYQPVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870301 | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.98e-02 g/L | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Udenafil inhibits the cGMP specific phosphodiesterase type 5 (PDE5) which is responsible for degradation of cGMP in the corpus cavernosum located around the penis. Penile erection during sexual stimulation is caused by increased penile blood flow resulting from the relaxation of penile arteries and corpus cavernosal smooth muscle. This response is mediated by the release of nitric oxide (NO) from nerve terminals and endothelial cells, which stimulates the synthesis of cGMP in smooth muscle cells. Cyclic GMP causes smooth muscle relaxation and increased blood flow into the corpus cavernosum. The inhibition of phosphodiesterase type 5 (PDE5) by udenafil enhances erectile function by increasing the amount of cGMP. | |
| Record name | Udenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
268203-93-6 | |
| Record name | Udenafil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=268203-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Udenafil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268203936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Udenafil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06267 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Udenafil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00870301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L5IB4XLY36 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Udenafil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015628 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Udenafil's primary mechanism of action?
A1: this compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). [] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key signaling molecule involved in smooth muscle relaxation. By inhibiting PDE5, this compound increases cGMP levels, leading to prolonged smooth muscle relaxation. [, ]
Q2: What are the downstream effects of this compound's action on smooth muscle?
A2: The increased cGMP levels induced by this compound lead to vasodilation, particularly in the corpus cavernosum of the penis, resulting in improved erectile function. [, ] This vasodilatory effect also extends to other smooth muscle tissues, such as those found in the bladder, urethra, and pulmonary vasculature. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C23H32N6O3S, and its molecular weight is 456.6 g/mol. You can find structural information from public chemical databases like PubChem.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, spectroscopic data such as UV-Vis, IR, and NMR can be found in the literature and databases like PubChem. For example, one study describes the development and validation of a UV-spectroscopic method for this compound estimation. []
Q5: Is there information available about this compound's compatibility and stability under various conditions?
A5: While the provided research papers primarily focus on this compound's pharmacological properties, information regarding its compatibility and stability under various conditions may be found in pharmaceutical sciences literature and drug formulation patents.
Q6: Does this compound possess any catalytic properties?
A6: this compound, being an enzyme inhibitor, does not exhibit catalytic properties. Its primary mode of action involves binding to the active site of PDE5, thereby blocking the enzyme's catalytic activity. []
Q7: Have there been any computational studies conducted on this compound?
A7: While the provided papers do not delve into computational details, researchers often employ techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies to understand this compound's interactions with PDE5 and optimize its properties.
Q8: What are the formulation strategies employed to improve this compound's stability, solubility, or bioavailability?
A8: The provided papers focus on this compound's efficacy and safety. Information about specific formulation strategies and excipients used can be found in pharmaceutical sciences literature and drug formulation patents.
Q9: What are the safety, health, and environmental (SHE) regulations pertaining to this compound?
A9: As a pharmaceutical compound, this compound is subject to stringent regulatory guidelines and monitoring by agencies like the FDA in the United States, the EMA in Europe, and other national regulatory bodies. These agencies ensure the drug's safety, efficacy, and responsible manufacturing practices.
Q10: How is this compound absorbed, distributed, metabolized, and excreted (ADME)?
A11: this compound is rapidly absorbed after oral administration, reaching peak plasma concentrations within 0.8–1.5 hours. [] It is metabolized primarily by the liver enzyme CYP3A4, with its major metabolite being DA-8164. [] Food can affect this compound's absorption, delaying its time to peak concentration but not significantly impacting overall bioavailability. [] Renal impairment can affect this compound clearance, necessitating dose adjustments in patients with moderate or severe renal insufficiency. []
Q11: How long do the effects of this compound last?
A12: this compound has a relatively long duration of action compared to other PDE5 inhibitors, with its effects lasting for up to 12 hours after a single dose. [] This prolonged duration of action allows for greater flexibility and spontaneity in sexual activity. []
Q12: What in vitro models have been used to study this compound's effects?
A12: Researchers have employed various in vitro models to investigate this compound's mechanism of action and potential therapeutic applications beyond erectile dysfunction. These models include:
- Human detrusor smooth muscle cells: this compound relaxes precontracted human bladder muscle strips, suggesting its potential use in treating overactive bladder. []
- Vascular endothelial and smooth muscle cells: this compound exhibits concentration-dependent effects on the viability, proliferation, and apoptosis of these cells. [] This research suggests a potential application in drug-eluting stents for preventing restenosis while minimizing negative effects on endothelial cell growth. []
- Airway epithelial cells: this compound attenuates lipopolysaccharide-induced MUC5B expression, indicating potential benefit in managing mucus hypersecretion in airway diseases. []
- Adipose-derived stem cells (ASCs): this compound stimulates ASC motility and increases the secretion of growth factors, suggesting a potential role in promoting hair growth. []
Q13: What animal models have been used to study this compound's effects?
A13: this compound has been extensively studied in various animal models to assess its efficacy and safety for different conditions:
- Bilateral cavernous nerve crush injury in rats: this compound promotes erectile function recovery and ameliorates the pathophysiological consequences of nerve injury, suggesting its potential for treating neurogenic erectile dysfunction. [, ]
- High-fat-fed mice: this compound reduces body weight and food intake, possibly by suppressing hypothalamic TLR4 mRNA expression. This finding highlights its potential for treating obesity and metabolic disorders. []
- Bile duct ligation (BDL) in rats: this compound reduces portal venous pressure and suppresses hepatic stellate cell activation, suggesting its potential therapeutic role in managing portal hypertension and hepatic fibrosis. []
- Testicular torsion/detorsion in rats: this compound protects against ischemia-reperfusion injury in the testes by reducing inflammatory mediators and oxidative stress, indicating its potential for preserving testicular function after torsion. []
- Caveolin-1 deficient moyamoya disease model in rats: this compound promotes angiogenesis and vessel maturation, suggesting its potential as a therapeutic strategy for this cerebrovascular disease. []
Q14: What clinical trials have been conducted on this compound?
A14: Several clinical trials have investigated the efficacy and safety of this compound for erectile dysfunction in various patient populations:
- Multicenter, randomized, double-blind, placebo-controlled trials: These trials have demonstrated this compound's efficacy in improving erectile function in men with ED of various etiologies, including those with diabetes, hypertension, and those taking antihypertensive medications. [, , , , ]
- Clinical trial in men with secondary Raynaud's phenomenon: this compound shows comparable efficacy to amlodipine in reducing RP attacks and significantly improves digital blood flow. [, ]
- Fontan this compound Exercise Longitudinal (FUEL) Trial: This trial showed that this compound improves exercise capacity and ventricular performance in patients with Fontan circulation. [, , ]
Q15: Are there any known mechanisms of resistance to this compound?
A15: The development of resistance to this compound, while possible, is not well-documented in the available literature. Resistance mechanisms, if any, might involve alterations in PDE5 expression or function, changes in downstream signaling pathways, or other compensatory mechanisms.
Q16: What is the safety profile of this compound?
A17: this compound has been generally well-tolerated in clinical trials. [, , , , , , , , , , , , ] The most common adverse effects are usually mild and transient, including headache, flushing, and nasal congestion.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



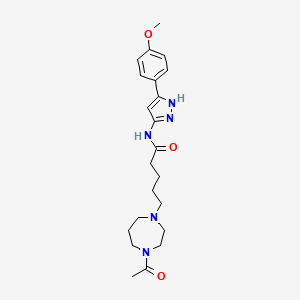
![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)
![3-hydroxy-2-[[2-[[15-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxyhexadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683286.png)
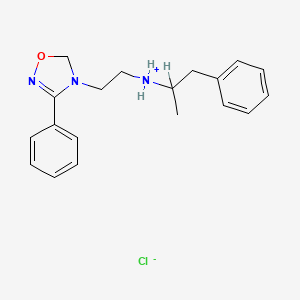
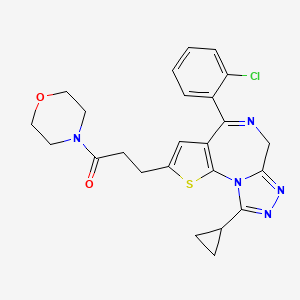
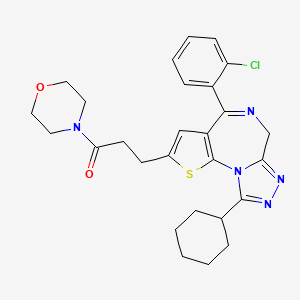
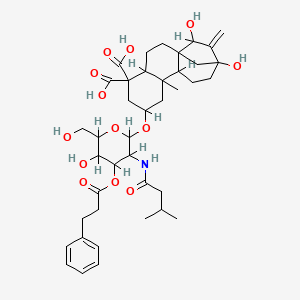
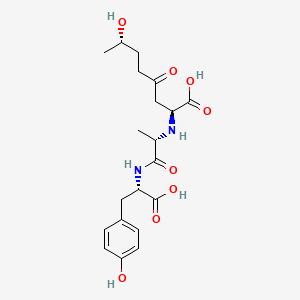
![(1R,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-(3-methylbutan-2-yl)-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1683299.png)

![2-Formamido-3-[3-[5-(2-formamido-1-hydroxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]-3-hydroxypropanoic acid](/img/structure/B1683301.png)
